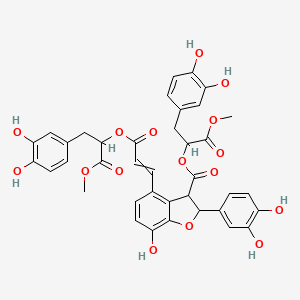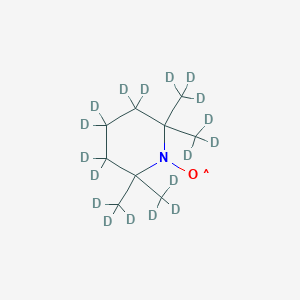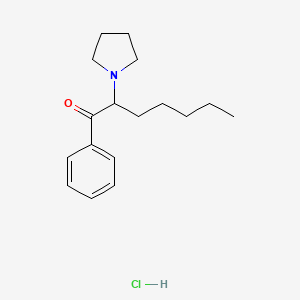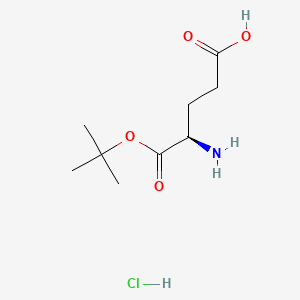
Dimethyl lithospermate B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl lithospermate B (dmLSB) is a selective Na+ channel agonist . It is a highly potent natural antioxidant and antidiabetic polyphenol . It is a minor component of the root extract from Salvia miltiorrhiza .
Synthesis Analysis
A photochemical and fluorescent dimethyl lithopermate B probe was designed and efficiently synthesized . The dual-labeled chemical probe for biological application was evaluated by UV and fluorescence to determine its electrochemical absorption and emission properties .Molecular Structure Analysis
The molecular formula of Dimethyl lithospermate B is C38H34O16 . Its molecular weight is 746.67 .Chemical Reactions Analysis
Dimethyl lithospermate B (DLB) is a highly potent natural antioxidant and antidiabetic polyphenol with unknown mode of action . To determine its cellular targets, a photochemical and fluorescent dimethyl lithopermate B probe was designed and efficiently synthesized .Physical And Chemical Properties Analysis
Dimethyl lithospermate B has a molecular weight of 746.67 . It appears as a solid, white to off-white in color .Applications De Recherche Scientifique
Antioxidant and Antidiabetic Applications
DLB is a highly potent natural antioxidant and antidiabetic polyphenol . It’s mode of action is still unknown, but it’s being studied using a photochemical and fluorescent dimethyl lithopermate B probe .
Photochemical and Fluorescent Probe
A photochemical and fluorescent dimethyl lithopermate B probe has been designed and efficiently synthesized . This dual-labeled chemical probe could be valuable for investigating ligand-protein interactions and subcellular localization .
Hepatoprotection
DLB has been found to have hepatoprotective properties . This means it can protect the liver from damage, which could have significant implications for the treatment of liver diseases.
Vasodilation
DLB has been shown to cause endothelium-dependent vasodilation . This means it can help relax and widen blood vessels, which can lower blood pressure and improve blood flow.
Blood Pressure Regulation
DLB has been shown to lower blood pressure in hypertensive rats . This suggests it could potentially be used as a treatment for high blood pressure in humans.
Renal Injury Treatment
DLB has been shown to ameliorate cephaloridine, adenine-, and ischemia/reperfusion-induced renal injury in rats . This suggests it could potentially be used as a treatment for kidney injuries.
Arrhythmia Suppression
DLB has been shown to be a Na+ channel agonist and a suppressor of arrhythmogenesis . This means it can help regulate the electrical signals that control the heart’s rhythm, which could potentially be used as a treatment for arrhythmias.
Treatment for Brugada Syndrome
DLB has been found to be effective in eliminating the arrhythmogenic substrate responsible for the Brugada syndrome . This suggests it could potentially be used as a treatment for this syndrome, which is characterized by abnormal electrocardiogram (ECG) findings and an increased risk of sudden cardiac death .
Mécanisme D'action
Target of Action
Dimethyl lithospermate B (DLB), also known as FT-0775877, is a selective Na+ channel agonist . The Na+ channel is a protein that allows sodium ions to flow down their electrochemical gradient across the cell membrane, playing a crucial role in the initiation and propagation of action potentials in neurons and muscle cells .
Mode of Action
DLB interacts with the Na+ channels and slows the inactivation of the sodium current (I Na), leading to an increased inward current during the early phases of the action potential (AP) . This interaction prolongs the duration of the action potential, allowing for a longer period of depolarization .
Biochemical Pathways
The primary biochemical pathway affected by DLB is the sodium ion transport pathway . By slowing the inactivation of the sodium current, DLB affects the action potential’s early inward current, which is a key component of the sodium ion transport pathway .
Pharmacokinetics
The compound’s ability to interact with na+ channels suggests that it can cross cell membranes and reach its target sites effectively .
Result of Action
The primary result of DLB’s action is the prolongation of the action potential in cells, due to the slowed inactivation of the sodium current . This can have various effects depending on the cell type. For instance, in cardiac cells, this can lead to a longer period of contraction .
Action Environment
The action of DLB can be influenced by various environmental factors, such as the presence of other ions, the cell’s membrane potential, and the pH of the environment .
Safety and Hazards
Dimethyl lithospermate B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child .
Orientations Futures
Propriétés
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLGBJCEGEBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Dimethyl lithospermate B interact with its target and what are the downstream effects?
A1: [] Dimethyl lithospermate B (DLB) acts as a novel Na+ channel agonist, effectively slowing down the inactivation of the Na+ current. This interaction leads to an increase in action potential duration within isolated rat ventricular myocytes. This mechanism suggests potential antiarrhythmic properties, particularly in conditions like Brugada syndrome where irregular Na+ channel function plays a role.
Q2: What is known about the structural characterization of Dimethyl lithospermate B?
A2: While the provided research excerpts do not delve into the detailed spectroscopic data of DLB, they consistently highlight its isolation from various plant sources. [] One study describes the synthesis of a dual-labeled probe of Dimethyl lithospermate B, indicating modifications for photochemical and fluorescent properties. This implies a deeper understanding of its structure to enable such derivatizations.
Q3: What are the sources of Dimethyl lithospermate B and has it been found in other species besides Salvia?
A3: Dimethyl lithospermate B appears to be a common constituent in several plant species. Apart from being found in various Salvia species like Salvia miltiorrhiza [, ], Salvia yunnansis [], Salvia przewalskii [], and Salvia chinensis [], it has also been isolated from Clerodendranthus spicatus []. This suggests a potentially broader distribution in the plant kingdom and opens avenues for investigating its presence and potential roles in other species.
Q4: Has Dimethyl lithospermate B shown any promising activity against specific diseases?
A4: [] Research indicates that Dimethyl lithospermate B demonstrates the ability to suppress arrhythmogenesis associated with Brugada syndrome. This effect is attributed to its ability to restore the epicardial action potential dome, reduce epicardial and transmural dispersions of repolarization, and ultimately abolish the arrhythmogenic substrate underlying the condition.
Q5: Is there any research on the anti-inflammatory properties of Dimethyl lithospermate B?
A5: [, ] While the provided abstracts do not directly attribute anti-inflammatory activity to Dimethyl lithospermate B, research on Salvia miltiorrhiza extracts highlights the anti-inflammatory activity of caffeic acid derivatives. Since Dimethyl lithospermate B is a caffeic acid derivative found in Salvia miltiorrhiza, further investigations are warranted to explore its specific contribution to these observed anti-inflammatory effects.
Q6: Are there any established analytical methods for studying Dimethyl lithospermate B?
A6: [, , ] The provided research consistently mentions the use of various chromatographic techniques for the isolation and purification of Dimethyl lithospermate B. These include techniques like Diaion HP20, Sephadex LH-20, ODS chromatography, silica gel chromatography, and reversed-phase HPLC. Spectroscopic data analysis is also highlighted as a key method for structural identification.
Q7: What is the current understanding of the safety profile and potential toxicity of Dimethyl lithospermate B?
A7: The provided abstracts focus primarily on the isolation, identification, and preliminary investigation of Dimethyl lithospermate B's activity. Detailed toxicological studies and comprehensive safety profiling are not covered in these excerpts. Further research is necessary to establish a comprehensive safety profile for Dimethyl lithospermate B.
Q8: Has there been any research on delivering Dimethyl lithospermate B to specific targets in the body?
A8: [] One of the studies mentions the synthesis of a dual-labeled probe of Dimethyl lithospermate B with photochemical and fluorescent properties for investigating ligand-protein interactions and subcellular localization. This suggests an interest in understanding the compound's cellular targets and exploring potential targeted delivery strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









